[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile
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Overview
Description
2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1,2-dimethylindole with a suitable thioacetonitrile precursor. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the thioacetonitrile group onto the indole core . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetonitrile group to corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thioacetonitrile group can also participate in redox reactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Another indole derivative with a similar structure but lacking the thio group.
1,2-Dimethylindole: The parent compound without the thioacetonitrile group.
Indole-3-acetonitrile: A simpler indole derivative with a nitrile group attached to the indole ring.
Uniqueness
2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the thio and nitrile groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61021-38-3 |
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Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(1,2-dimethylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C12H12N2S/c1-9-12(15-8-7-13)10-5-3-4-6-11(10)14(9)2/h3-6H,8H2,1-2H3 |
InChI Key |
FNDTYJCYYXWFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)SCC#N |
Origin of Product |
United States |
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